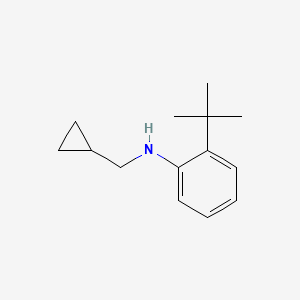

2-tert-butyl-N-(cyclopropylmethyl)aniline

Description

Significance of Aromatic Amines in Organic Synthesis and Materials Science Research

Aromatic amines, including aniline (B41778) and its derivatives, are foundational building blocks in the world of organic chemistry. researchgate.net Their versatility makes them indispensable in the synthesis of a vast array of organic compounds. wisdomlib.org In the realm of pharmaceuticals, aniline derivatives serve as crucial intermediates for creating a wide range of drugs, including treatments for cancer, cardiovascular diseases, and infectious diseases. echemi.com

The applications of these compounds extend into the field of materials science. Aniline-based compounds are integral to the production of high-performance polymers like polyurethanes and polyamides. echemi.com The reactivity of aniline allows it to participate in polymerization reactions, leading to materials with desirable qualities such as high strength, flexibility, and resistance to heat and chemicals. echemi.com Furthermore, they are key precursors in the manufacturing of dyes and pigments, contributing to a wide spectrum of colors used in various industries. echemi.com

Conformational Dynamics of N-Alkyl Anilines and Arylamines

The three-dimensional structure and flexibility, or conformational dynamics, of N-alkyl anilines and arylamines are crucial in determining their reactivity and physical properties. The nitrogen atom in these molecules and its attached alkyl and aryl groups can rotate around the C-N bond. This rotation is not entirely free and is influenced by the electronic interactions between the nitrogen's lone pair of electrons and the aromatic ring's pi-system.

Ortho-Substitution Effects in Aniline Systems: A Focus on Steric Inhibition and Reactivity Modulation

The presence of a substituent at the ortho position (the carbon atom adjacent to the amino group) in an aniline molecule introduces significant steric and electronic effects that can dramatically alter its chemical behavior. This phenomenon, often referred to as the "ortho effect," is a key factor in modulating the reactivity and basicity of aniline derivatives.

The basicity of anilines is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton. doubtnut.com However, a bulky substituent at the ortho position can physically obstruct the approach of a proton to this lone pair, a phenomenon known as steric hindrance to protonation. vedantu.comquora.com This steric impediment makes it more difficult for the aniline derivative to act as a base, thereby reducing its basic strength. vedantu.com

Furthermore, upon protonation, the nitrogen atom's hybridization changes from sp2 to sp3, causing a change in the geometry around the nitrogen. vedantu.comwikipedia.orgstackexchange.com This alteration can increase steric repulsion between the ortho-substituent and the hydrogens of the newly formed anilinium ion (-NH3+), destabilizing the conjugate acid. vedantu.com A less stable conjugate acid corresponds to a weaker base. vedantu.com Consequently, ortho-substituted anilines are generally weaker bases than aniline itself, and often weaker than their meta and para isomers, regardless of the electronic nature of the substituent. vedantu.combyjus.com

Table 1: Comparison of pKa values for substituted anilines.

| Compound | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.6 |

| o-Toluidine (B26562) | 4.39 |

| m-Toluidine | 4.69 |

| p-Toluidine | 5.12 |

| o-Nitroaniline | -0.26 |

| m-Nitroaniline | 2.46 |

Data sourced from multiple references. vedantu.comquora.commasterorganicchemistry.com

As shown in the table, o-toluidine is a weaker base than both its meta and para isomers, as well as aniline itself, demonstrating the ortho effect. Similarly, o-nitroaniline is the weakest base among the nitroaniline isomers.

The lone pair of electrons on the nitrogen atom in aniline can be delocalized into the pi-electron system of the benzene (B151609) ring through resonance. quora.com This delocalization contributes to the stability of the molecule. However, a bulky ortho-substituent can cause steric strain that forces the amino group to twist out of the plane of the benzene ring. cgchemistrysolutions.co.in This rotation disrupts the alignment of the p-orbitals, thereby inhibiting the resonance between the nitrogen's lone pair and the ring. cgchemistrysolutions.co.in This phenomenon is known as Steric Inhibition of Resonance (SIR).

The electronic influence of a substituent can be described by its inductive and mesomeric (or resonance) effects. The inductive effect is the transmission of charge through sigma bonds, while the mesomeric effect involves the delocalization of pi electrons. chemistrysteps.comlibretexts.org

In ortho-substituted anilines, these electronic effects operate in conjunction with the steric interactions previously discussed.

Inductive Effect: An electron-withdrawing group at the ortho position will decrease the electron density on the nitrogen atom through the sigma bonds, making the aniline less basic. Conversely, an electron-donating group will increase the electron density and basicity.

Mesomeric Effect: An electron-donating group at the ortho position can increase the electron density on the nitrogen through resonance, potentially increasing basicity. An electron-withdrawing group will decrease electron density via resonance, decreasing basicity. quora.com

Overview of Cyclopropylmethyl Moieties in Chemical Research

The cyclopropylmethyl moiety is a valuable structural unit in chemical research, particularly in the fields of medicinal chemistry and organic synthesis. The cyclopropyl (B3062369) group itself possesses unique electronic and steric properties due to its strained three-membered ring. researchgate.net These properties can influence the biological activity and physical characteristics of a molecule. nbinno.com

Incorporating a cyclopropylmethyl group into a molecule can:

Enhance Metabolic Stability: The cyclopropyl ring can block sites of metabolism, leading to a longer duration of action for a drug.

Improve Binding Affinity: The rigid conformation of the cyclopropyl group can help to lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.

Modulate Lipophilicity: The cyclopropyl group can alter the water/oil solubility of a compound, which is an important factor in drug absorption and distribution.

In organic synthesis, the cyclopropylmethyl group can participate in a variety of chemical transformations, making it a useful building block for the construction of more complex molecules. nbinno.comchemicalbook.com The strained ring can undergo ring-opening reactions, providing access to different carbon skeletons.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-tert-butyl-N-(cyclopropylmethyl)aniline |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-6-4-5-7-13(12)15-10-11-8-9-11/h4-7,11,15H,8-10H2,1-3H3 |

InChI Key |

VABGPVQXRJWJCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NCC2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butyl N Cyclopropylmethyl Aniline and Analogous Structures

Strategies for ortho-tert-Butyl Aniline (B41778) Precursors

The regioselective introduction of a bulky tert-butyl group at the ortho position of an aniline ring is a significant synthetic challenge due to steric hindrance. Several strategies have been developed to overcome this obstacle.

Regioselective Functionalization of Benzene (B151609) Rings with Bulky Substituents

The direct ortho-tert-butylation of aniline is often complicated by the formation of para- and di-substituted products. One approach to achieve regioselectivity involves the Friedel-Crafts alkylation of aniline. For instance, the reaction of aniline with methyl tert-butyl ether in the presence of a solid acid catalyst, such as phosphotungstic acid supported on HZSM-5 zeolite, can predominantly yield 2-tert-butylaniline (B1265841). google.com The choice of catalyst and reaction conditions, including temperature and reactant molar ratios, is crucial for maximizing the yield of the desired ortho-isomer. google.com

Another strategy involves the use of directing groups to guide the bulky substituent to the ortho position. While not directly applied to aniline in the provided sources, related methodologies in regioselective C-H functionalization highlight the potential of this approach.

Synthesis of 2-tert-Butylaniline and Derivatives

Alternative to direct alkylation, multi-step synthetic sequences can provide access to 2-tert-butylaniline. One such method involves the reaction of a suitable starting material with 2-tertiary butyl phenol, followed by a series of transformations including acylation and subsequent reaction with ammonia (B1221849) water to yield the target aniline derivative. google.com This method has been reported to overcome low yields often associated with the synthesis of aryloxy amides with ortho-tert-butyl groups. google.com

Furthermore, 2-tert-butylaniline can be synthesized from 2-nitrotoluene (B74249) by reaction with tert-butyl chloride, followed by the reduction of the nitro group. This compound serves as a vital intermediate in the production of various chemicals, including dyes and pharmaceuticals. Another patented method describes the synthesis of o-tert-butylaniline from aniline and methyl tert-butyl ether using a phosphotungstic acid/HZSM-5 catalyst, which significantly improves the selectivity for the ortho product. google.com

Below is a table summarizing various synthetic approaches to 2-tert-butylaniline:

| Starting Material(s) | Reagent(s)/Catalyst(s) | Key Transformation(s) | Product | Ref. |

| Aniline, Methyl tert-butyl ether | Phosphotungstic acid/HZSM-5 | Friedel-Crafts alkylation | 2-tert-Butylaniline | google.comgoogle.com |

| Aniline, Methyl tert-butyl ether | Montmorillonite | Friedel-Crafts alkylation | 2-tert-Butylaniline | chemicalbook.com |

| Compound of formula I, 2-tertiary butyl phenol | Organic solvent, alkali, acyl chloride, ammonia water | Multi-step synthesis | 2-tert-Butylaniline | google.com |

| 2-Nitrotoluene, tert-Butyl chloride | - | Alkylation, Nitro reduction | 2-tert-Butylaniline |

Synthetic Routes to N-Cyclopropylmethylamine Moieties

The N-cyclopropylmethyl group is a common structural motif in medicinal chemistry. Several synthetic methods are available for its introduction.

Reductive Amination Protocols for Cyclopropylmethylamines

Reductive amination is a widely used and versatile method for the formation of C-N bonds. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of N-cyclopropylmethylamines, cyclopropanecarboxaldehyde (B31225) would be reacted with the appropriate aniline derivative in the presence of a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for example, sodium cyanoborohydride is often preferred as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com Biocatalytic approaches using enzymes like reductive aminases are also emerging as green alternatives to traditional chemical methods. researchgate.net

Palladium-Catalyzed Reactions for C(sp³)–H Functionalization of Cyclopropanes

Recent advances in catalysis have enabled the direct functionalization of C(sp³)–H bonds, which were traditionally considered unreactive. Palladium-catalyzed C–H activation has emerged as a powerful tool for the synthesis of complex molecules. acs.orgrsc.orgnih.govacs.org This strategy can be applied to the functionalization of cyclopropanes. For instance, Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes can be achieved using mono-N-protected amino acid ligands, allowing for the coupling of cyclopropane (B1198618) moieties with various organoboron reagents. acs.orgnih.gov

Furthermore, palladium catalysis can be directed by native functional groups, such as tertiary alkylamines, to achieve enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids. nih.gov This approach offers a direct route to functionalized cyclopropylamine (B47189) derivatives.

Conversion of Cyclopropyl (B3062369) Oxime Ethers to Cyclopropylmethylamine Derivatives

Oxime ethers serve as versatile intermediates in organic synthesis. The reduction of oxime ethers is a valuable method for the synthesis of N,O-disubstituted hydroxylamines. researchgate.net While traditional methods often rely on stoichiometric borohydrides, catalytic reduction methods are being developed. researchgate.net The synthesis of oxime ethers can be achieved through various methods, including the P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters. rsc.org Subsequent reduction of a cyclopropyl oxime ether could potentially yield the corresponding cyclopropylmethylamine derivative.

Convergent and Divergent Synthetic Approaches to N-Alkyl Anilines

One-Pot Methods for Nitro Reduction and Amino Alkylation

One-pot reductive amination of nitroarenes presents an atom-economical and efficient route to N-alkyl anilines. mdpi.comacs.org This approach combines the reduction of a nitro group to an amine and the subsequent N-alkylation in a single synthetic operation, thereby minimizing waste and purification steps. mdpi.comacs.org

A common strategy involves the in situ generation of an amine from a nitroarene, which then reacts with an aldehyde or ketone. acs.org For instance, the synthesis of N-alkyl anilines can be achieved by reacting a nitroarene with an aldehyde in the presence of a catalyst and a hydrogen donor. nih.gov Palladium on carbon (Pd/C) is a frequently used catalyst, with ammonium (B1175870) formate (B1220265) serving as an effective in situ hydrogen donor. acs.orgnih.gov This method has been shown to be successful for a variety of nitroarene derivatives and aldehydes, proceeding smoothly at room temperature with excellent yields. acs.orgnih.gov The reaction is highly selective for mono-N-alkylation. acs.org

The general applicability of this one-pot protocol has been demonstrated with various substituted nitroarenes and different aldehydes. acs.org Reducible functional groups such as carboxylic acids and esters are often tolerated under these conditions. acs.org Furthermore, supported gold catalysts have been employed for the direct reductive N-alkylation of nitroarenes using alcohols as the alkylating agents. fudan.edu.cn This "hydrogen-borrowing" strategy offers an environmentally attractive method for constructing C-N bonds. fudan.edu.cn

| Nitroarene Derivative | Aldehyde/Alcohol | Catalyst System | Product | Yield (%) |

| Nitrobenzene | Butyraldehyde | Pd/C, Ammonium Formate | N-Butylaniline | High |

| 2-Nitrotoluene | Cyclopropanecarboxaldehyde | Pd/C, Ammonium Formate | N-(Cyclopropylmethyl)-2-methylaniline | High |

| 4-Nitrobenzoic acid | Benzaldehyde | Pd/C, Ammonium Formate | 4-((Benzylamino)methyl)benzoic acid | High |

| Nitrobenzene | Benzyl (B1604629) alcohol | Au/TiO2 | N-Benzylaniline | Excellent |

This table illustrates the versatility of one-pot reductive amination for the synthesis of various N-alkyl anilines.

N-Alkylation Strategies Utilizing Various Alkyl Sources

The direct N-alkylation of anilines is a fundamental transformation in organic synthesis. Various alkylating agents and catalytic systems have been developed to achieve this transformation efficiently.

Reductive Amination: Reductive amination of anilines with aldehydes or ketones is a widely used method for preparing N-alkyl anilines. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.org The development of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide range of amines and aryl halides under milder conditions. youtube.comias.ac.in While typically used for aryl-amine coupling, modifications can be adapted for N-alkylation. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Alkylation with Alkyl Halides and Sulfonates: The classical approach to N-alkylation involves the reaction of an aniline with an alkyl halide (e.g., bromide, iodide) or a sulfonate (e.g., tosylate, mesylate). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct. The choice of base and solvent is crucial to optimize the reaction and minimize side reactions, such as over-alkylation.

| Aniline Derivative | Alkylating Agent | Catalyst/Base | Product |

| 2-tert-Butylaniline | Cyclopropylmethyl bromide | K2CO3 | 2-tert-butyl-N-(cyclopropylmethyl)aniline |

| Aniline | Benzaldehyde | H2, Pd/C | N-Benzylaniline |

| 4-Bromoanisole | Cyclohexylamine | Pd(OAc)2, BINAP, NaOtBu | N-(4-Methoxyphenyl)cyclohexanamine |

This table showcases various N-alkylation strategies for the synthesis of N-substituted anilines.

Protection and Deprotection Strategies for Amine Functionalities

In multi-step syntheses, it is often necessary to protect the amine functionality of anilines to prevent unwanted side reactions. The choice of a protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Boc Protection: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. jk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. jk-sci.comfishersci.co.uk The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comfishersci.co.uk Thermal deprotection of N-Boc groups can also be achieved, sometimes offering selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl). acs.org

Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines. total-synthesis.com It is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comijacskros.com The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H2, Pd/C), which cleaves the benzyl C-O bond. total-synthesis.comambeed.com This deprotection method is advantageous as it occurs under neutral conditions. ambeed.com

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc2O) | Strong acid (e.g., TFA, HCl) or heat jk-sci.comfishersci.co.ukacs.org |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H2, Pd/C) total-synthesis.comambeed.com |

This table summarizes common amine protecting groups and their respective protection and deprotection methods.

Mechanistic Considerations in Aromatic Amine Synthesis

Catalytic Hydrogenation Mechanisms

The direct hydrogenation pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), and finally to the aniline. acs.org

The condensation pathway (or Haber mechanism) suggests that the nitroso and hydroxylamine intermediates can condense to form an azoxy species, which is then successively reduced to azo and hydrazo compounds before finally yielding the aniline. rsc.orgnih.gov However, some studies suggest that the direct pathway is more likely, as the accumulation of condensation products is not always observed. rsc.orgnih.gov Mechanistic studies using isotopically labeled hydrogen (deuterium) have shown a kinetic isotope effect, providing further insight into the rate-determining steps of the reaction. rsc.org

Transfer hydrogenation is another important method for nitro group reduction, utilizing hydrogen donors like formic acid or ammonium formate in the presence of a catalyst, often palladium on carbon. mdpi.comresearchgate.netacs.org The mechanism involves the transfer of hydrogen from the donor molecule to the catalyst surface, followed by the reduction of the nitro group. researchgate.net

Smiles Rearrangement Pathways in N-Substituted Aniline Formation

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction that can be utilized for the formation of C-N bonds, providing a route to N-substituted anilines. The reaction typically involves the migration of an aryl group from a heteroatom (like oxygen or sulfur) to a nucleophilic nitrogen atom within the same molecule. nih.gov

The classical mechanism proceeds through a spirocyclic intermediate, often referred to as a Meisenheimer complex. manchester.ac.uk This intermediate is formed by the intramolecular attack of the nucleophile onto the ipso-carbon of the aromatic ring. rsc.org Subsequent cleavage of the original carbon-heteroatom bond and proton transfer leads to the rearranged product. The rate and outcome of the Smiles rearrangement are influenced by several factors, including the nature of the nucleophile and leaving group, and the electronic properties of the aromatic ring. Generally, the reaction is favored when the aromatic ring is activated by electron-withdrawing groups. rsc.org

Recent advancements have expanded the scope of the Smiles rearrangement to include radical pathways, allowing for the functionalization of non-activated arenes. rsc.orgrsc.orgscilit.com These radical-mediated rearrangements can be initiated by photoredox catalysis or other radical-generating methods. rsc.org Additionally, variations like the Truce-Smiles rearrangement, which involves the migration of an aryl group to a carbanion, have further broadened the synthetic utility of this transformation. manchester.ac.uk

Metal-Catalyzed Coupling Reactions in Aniline Synthesis.

The synthesis of N-alkylated anilines, particularly sterically hindered structures like this compound, is a significant challenge in organic chemistry. Traditional methods often face limitations in scope and efficiency. However, the advent of metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing powerful tools for synthesizing such complex molecules. wikipedia.org Two of the most prominent methods in this domain are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination , first developed in the mid-1990s, has become a cornerstone for C-N bond formation. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical to the success of the reaction, with various generations of phosphine-based ligands developed to improve catalyst activity, stability, and substrate scope. libretexts.org For sterically demanding substrates, such as 2-tert-butylaniline, bulky and electron-rich ligands are often required to facilitate the reaction.

The Ullmann condensation , an older method dating back to the early 20th century, traditionally involved the coupling of an aryl halide with a nucleophile using stoichiometric amounts of copper at high temperatures. Modern advancements have led to the development of catalytic versions of the Ullmann reaction that proceed under milder conditions. These improved methods often utilize copper(I) salts as catalysts in combination with various ligands, such as diamines or amino acids, to facilitate the C-N bond formation. While palladium catalysis is often favored for its broader substrate scope and milder conditions, copper catalysis can be a more cost-effective alternative and is particularly effective for certain substrate combinations.

Another important metal-catalyzed approach for the synthesis of N-alkylanilines is reductive amination . This method involves the reaction of an aniline with a carbonyl compound, in this case, cyclopropanecarboxaldehyde, to form an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, and the reaction can be catalyzed by various metals. A patented method describes the use of zinc metal and an acid for the reductive amination of aniline compounds with cyclopropyl formaldehyde (B43269) to produce N-cyclopropylmethyl aniline derivatives. This approach is highlighted for its mild reaction conditions, short reaction times, and high yields, making it suitable for industrial-scale production. google.com

Below are tables summarizing data from various metal-catalyzed reactions for the synthesis of N-alkylanilines, providing insights into the reaction conditions and yields for analogous structures.

Table 1: Palladium-Catalyzed N-Arylation of Cyclopropylamines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | Cyclopropylamine | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | NaOtBu | Toluene | 100 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | Cyclopropylamine | [(tBuBrettPhos)Pd(allyl)]OTf (2) | - | NaOtBu | Toluene | 100 | 98 |

| 3 | 1-Chloro-3,5-dimethylbenzene | Cyclopropylamine | [(BrettPhos)Pd(crotyl)]OTf (2) | - | NaOtBu | Toluene | 100 | 92 |

| 4 | 2-Bromopyridine | Cyclopropylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 85 |

Table 2: Copper-Catalyzed N-tert-Butylation of Aromatic Amines

| Entry | Aniline Derivative | Alkylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ (5) | Nitromethane | RT | 85 |

| 2 | 4-Nitroaniline | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ (5) | Nitromethane | RT | 92 |

| 3 | 2-Chloroaniline | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ (5) | Nitromethane | RT | 88 |

| 4 | 4-Methoxyaniline | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ (5) | Nitromethane | RT | 65 |

Table 3: Reductive Amination for the Synthesis of N-Cyclopropylmethyl Aniline Compounds

| Entry | Aniline Derivative | Carbonyl Compound | Reducing System | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Cyclopropanecarboxaldehyde | Zn / Acid | Not Specified | Not Specified | High |

| 2 | Substituted Aniline | Cyclopropanecarboxaldehyde | Zn / Acid | Not Specified | Not Specified | High |

Theoretical and Computational Chemistry Studies of 2 Tert Butyl N Cyclopropylmethyl Aniline Systems

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 2-tert-butyl-N-(cyclopropylmethyl)aniline. These methods model the behavior of electrons and nuclei to determine the most stable conformations and the distribution of electron density within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and energetic properties of aniline (B41778) derivatives. chemrxiv.orgresearchgate.net DFT calculations can be employed to optimize the molecular geometry of this compound, identifying the most stable arrangement of its atoms in space. A key structural feature of this molecule is the dihedral angle between the plane of the aniline ring and the substituents on the nitrogen atom. The bulky tert-butyl group at the ortho position is expected to cause significant steric strain, forcing the N-(cyclopropylmethyl)amino group to twist out of the plane of the benzene (B151609) ring.

DFT calculations can map the potential energy surface of the molecule as a function of this C-C-N-C dihedral angle. This analysis reveals the energy barriers associated with the rotation of the amino group, providing insight into the molecule's conformational flexibility. The presence of substituents on the aniline changes the charge distribution and, consequently, its structural and electronic characteristics. chemrxiv.org

Table 1: Representative DFT-Calculated Geometrical Parameters for Aniline and a Hypothetical Ortho-Substituted Aniline This table illustrates the expected changes in geometry due to a bulky ortho substituent, based on general principles observed in computational studies of similar molecules.

| Parameter | Aniline (Calculated) | Hypothetical 2-tert-butylaniline (B1265841) (Calculated) |

|---|---|---|

| C2-C1-N-H Dihedral Angle | ~180° (Planar/Near-Planar Amine Group) | Deviates significantly from 180° |

| C-N Bond Length | ~1.40 Å | Slightly elongated (>1.40 Å) |

| Inversion Barrier of Amino Group | Low | Increased due to steric hindrance |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for predicting electronic properties. researchgate.net For this compound, these methods can be used to calculate fundamental properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). chemrxiv.org

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. indexcopernicus.com In this compound, the steric hindrance caused by the tert-butyl group is expected to reduce the conjugation of the nitrogen lone pair with the aromatic ring, which would, in turn, affect the energies of the frontier orbitals. Ab initio calculations can precisely quantify these effects.

Investigation of Steric and Electronic Effects on Reactivity and Basicity

The substitution pattern of this compound, with a bulky alkyl group at the ortho position and another alkyl group on the nitrogen, leads to significant steric and electronic consequences that profoundly influence its chemical behavior.

The "ortho effect" refers to the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para isomers. This effect is a combination of steric and electronic factors. rsc.orgresearchgate.net In this compound, the proximity of the bulky tert-butyl group to the amino group results in substantial steric hindrance.

A primary consequence of the ortho effect in this molecule is Steric Inhibition of Resonance (SIR). youtube.com Resonance between the nitrogen lone pair and the aromatic π-system is a key feature of anilines, contributing to their electronic stability and influencing their basicity. For this resonance to be effective, the p-orbital of the nitrogen atom must be aligned with the p-orbitals of the benzene ring, requiring a planar or near-planar geometry.

The bulky tert-butyl group in the ortho position creates a steric clash with the N-(cyclopropylmethyl) group, forcing the amino group to rotate out of the plane of the ring. rsc.orgnih.gov This loss of planarity disrupts the π-conjugation. Computational studies can quantify the extent of this twisting and the associated energetic penalty. researchgate.net

The inhibition of resonance has two major effects on basicity:

Increased Lone Pair Availability: By localizing the electron density on the nitrogen atom, SIR makes the lone pair more available for protonation, which would be expected to increase basicity.

Destabilization of the Cation: Resonance stabilizes the neutral aniline molecule. By inhibiting this, the neutral molecule is destabilized relative to the protonated form (where resonance is less significant), which also tends to increase basicity.

Table 2: Conceptual Comparison of Electronic Properties in Aniline vs. a Sterically Hindered Aniline This table illustrates the expected impact of Steric Inhibition of Resonance (SIR) on key electronic parameters.

| Property | Aniline | This compound (Expected Effect) |

|---|---|---|

| Nitrogen Lone Pair Delocalization | Significant (into phenyl ring) | Reduced due to non-planar geometry (SIR) |

| Gas-Phase Basicity (Proton Affinity) | Baseline | Increased (due to localized lone pair) |

| Aqueous Basicity (pKb) | Baseline | Decreased (due to poor solvation of the conjugate acid) |

| HOMO Energy | Higher (due to π-conjugation) | Lowered (less contribution from N lone pair) |

Mechanistic Insights via Computational Modeling of Reactions

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. mit.eduyoutube.com For a molecule like this compound, DFT calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. acs.orgmdpi.com

For example, in electrophilic aromatic substitution reactions, the bulky ortho tert-butyl group would be expected to sterically hinder attack at the other ortho position (C6) and direct incoming electrophiles primarily to the para position. Computational models can confirm this by calculating the energies of the sigma complexes (Wheland intermediates) for substitution at different ring positions. The transition state energies leading to these intermediates would provide a quantitative prediction of the regioselectivity. mdpi.com

Similarly, reactions involving the nitrogen atom, such as further alkylation or oxidation, are also influenced by the steric environment. Modeling these reactions can reveal how the tert-butyl and cyclopropylmethyl groups affect the accessibility of the nitrogen lone pair and the stability of any intermediates or transition states. nih.gov By mapping the entire reaction coordinate, from reactants to products via the transition state, a detailed, atomistic understanding of the reaction mechanism can be achieved. acs.org

Elucidation of Catalyst-Substrate Interactions in Cyclopropylamine (B47189) Derivatization

The derivatization of cyclopropylamines is an area of significant interest in medicinal chemistry. Computational studies on the palladium-catalyzed amination of aryl halides with primary amines, such as cyclopropylmethylamine, have provided valuable insights into catalyst-substrate interactions. nih.govuwindsor.ca These studies often highlight the importance of ligand design in promoting efficient catalysis.

For the derivatization of this compound, for instance, in a Buchwald-Hartwig amination reaction, the initial step would involve the oxidative addition of an aryl halide to a palladium(0) catalyst. The resulting arylpalladium(II) complex would then coordinate with the aniline. The steric bulk of the 2-tert-butyl group would likely influence the binding affinity of the aniline to the metal center. researchgate.net Computational modeling of such interactions would reveal the preferred binding conformations and the extent of steric repulsion between the tert-butyl group and the phosphine (B1218219) ligands on the palladium.

DFT calculations on model systems can be used to map out the potential energy surface of the catalytic cycle, identifying the rate-determining step and the key catalyst-substrate intermediates. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the electronic interactions between the catalyst and the substrate, such as the donation of electron density from the aniline nitrogen to the palladium center. bohrium.com

Table 2: Key Catalyst-Substrate Interactions in a Hypothetical Palladium-Catalyzed Derivatization

| Catalytic Step | Key Interaction | Expected Influence of Substrate Structure |

| Oxidative Addition | Pd(0) with Aryl Halide | Independent of the aniline substrate. |

| Amine Coordination | Aryl-Pd(II) with Aniline Nitrogen | Steric hindrance from the 2-tert-butyl group may weaken the coordination. |

| Deprotonation | Coordinated Amine with Base | The acidity of the N-H proton is influenced by the electronic effects of the substituents. |

| Reductive Elimination | Formation of C–N Bond | The steric environment around the palladium center is critical for this step. |

Prediction of Spectroscopic Parameters and Molecular Properties from First Principles

First-principles calculations, such as those based on DFT and ab initio methods, are powerful tools for predicting the spectroscopic parameters and molecular properties of organic molecules. mdpi.comuzh.chresearchgate.netresearchgate.net For this compound, these methods can provide valuable information that complements experimental data.

Spectroscopic Parameters:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. rug.nlresearchgate.net For this compound, calculations would likely predict distinct signals for the aromatic protons, the tert-butyl protons, and the protons of the cyclopropylmethyl group. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the substituents on the aniline ring.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated from first-principles calculations of its vibrational frequencies. researchgate.netbgu.ac.il These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions, such as N–H stretching, C–H stretching of the aromatic ring and alkyl groups, and skeletal vibrations of the aniline and cyclopropane (B1198618) rings.

Molecular Properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. nih.govresearchgate.net For an aniline derivative, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating its nucleophilic character. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, consistent with its basicity, and regions of positive potential around the N–H proton.

Table 3: Predicted Molecular Properties of this compound Based on First-Principles Calculations of Analogous Molecules

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability (nucleophilicity). |

| LUMO Energy | Relatively high | Suggests resistance to accepting electrons. |

| HOMO-LUMO Gap | Moderate | Reflects the chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | Non-zero | Indicates a polar molecule. |

| N-H Vibrational Frequency | ~3400-3500 cm⁻¹ | Characteristic stretching frequency for a secondary amine. |

| Aromatic C-H Vibrational Frequency | ~3000-3100 cm⁻¹ | Characteristic stretching frequencies for aromatic C-H bonds. |

Reactivity and Mechanistic Investigations in Organic Transformations Involving 2 Tert Butyl N Cyclopropylmethyl Aniline

Influence of the ortho-tert-Butyl Group on Reaction Pathways and Selectivity

The presence of a bulky tert-butyl group at the ortho position to the amino functionality significantly governs the molecule's reactivity in electrophilic aromatic substitution and modulates the properties of the amine nitrogen.

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its presence on the aromatic ring of 2-tert-butyl-N-(cyclopropylmethyl)aniline creates significant steric hindrance around the ortho positions (positions 3 and 6). This steric bulk physically obstructs the approach of incoming electrophiles, thereby disfavoring substitution at these sites. wikipedia.org

In electrophilic aromatic substitution (EAS) reactions, the amino group is a powerful activating and ortho-, para-directing group. byjus.com However, due to the pronounced steric shielding by the adjacent tert-butyl group, electrophilic attack is predominantly directed to the para position (position 4) and to a lesser extent, the other ortho position (position 6), which is still subject to some steric hindrance. stackexchange.com This high regioselectivity is a common feature for aromatic compounds bearing bulky ortho-substituents. For instance, the nitration of tert-butylbenzene (B1681246) yields a significantly higher proportion of the para isomer compared to the ortho isomer. stackexchange.com

The following table illustrates the typical directing effects of alkyl groups in electrophilic aromatic substitution, highlighting the impact of steric bulk.

| Substituent | Position of Attack | Reactivity Relative to Benzene (B151609) |

| -CH₃ | ortho, para | 25 |

| -C(CH₃)₃ | para > ortho | 15.7 |

This table provides a general comparison of the directing and activating effects of methyl and tert-butyl groups on a benzene ring in nitration reactions. stackexchange.com

The ortho-tert-butyl group also influences the chemical properties of the amine nitrogen. The "ortho effect" in substituted anilines can alter their basicity and nucleophilicity through a combination of steric and electronic effects. wikipedia.orgquora.com

Sterically, the bulky tert-butyl group can hinder the approach of protons or electrophiles to the nitrogen's lone pair, potentially decreasing its basicity and nucleophilicity compared to an unhindered aniline (B41778). masterorganicchemistry.com This phenomenon, known as steric inhibition of protonation, can make the lone pair on the nitrogen less available for bonding. wikipedia.org

However, the tert-butyl group is also an electron-donating group through induction, which increases the electron density on the aromatic ring and, to some extent, on the nitrogen atom. This inductive effect would be expected to increase the basicity of the amine. In the case of ortho-substituted anilines, these two opposing effects—steric hindrance and electronic donation—are at play. The net effect on the nucleophilicity and basicity of the amine nitrogen in this compound is a balance of these factors. For bulky ortho substituents, it is often observed that they can cause a loss of planarity of the amino group, which can in turn increase basicity due to reduced delocalization of the nitrogen's lone pair into the benzene ring. quora.com

Role of the N-Cyclopropylmethyl Moiety in Chemical Reactions

The N-cyclopropylmethyl group is not merely a simple alkyl substituent; its strained three-membered ring offers unique reactive pathways.

The cyclopropane (B1198618) ring in the N-cyclopropylmethyl group possesses significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions. udel.edu These transformations are driven by the release of this strain energy and can be initiated through various mechanisms, including radical pathways or acid catalysis. nih.govnih.gov

For example, cyclopropane derivatives can undergo ring-opening in the presence of radical initiators to form more stable open-chain radical intermediates. nih.gov Similarly, under acidic conditions, protonation of the nitrogen could be followed by a rearrangement involving the opening of the cyclopropane ring to alleviate ring strain, leading to the formation of rearranged products. These types of strain-release reactions are a valuable tool in synthetic chemistry for the construction of more complex molecular architectures. nih.gov

In recent years, transition metal-catalyzed C–H activation has emerged as a powerful tool for the functionalization of organic molecules. bath.ac.uk N-alkylanilines are known substrates for such reactions, often directed by the nitrogen atom of the amino group. nih.govnih.gov The N-cyclopropylmethyl group in this compound can participate in these reactions.

Palladium-catalyzed C–H activation/annulation of N-alkylanilines is a known method for the synthesis of indole (B1671886) derivatives. nih.gov In such a reaction, the N-cyclopropylmethyl group could potentially influence the reaction pathway. The chelating assistance of the nitrogen atom can direct a metal catalyst to activate a C-H bond on the aromatic ring, typically at the ortho position. However, due to the steric hindrance of the tert-butyl group, a C-H activation at the less hindered ortho position or even a remote C-H activation could be favored. The cyclopropylmethyl group itself contains C-H bonds that could potentially be activated, although activation of the aromatic C-H bonds is generally more common in these systems.

Complex Formation and Coordination Chemistry with Metal Ions

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal ions. mdpi.comrsc.org However, the steric bulk imposed by both the ortho-tert-butyl group and the N-cyclopropylmethyl group will significantly influence its coordination behavior. rsc.org

The formation of stable metal complexes requires the ligand to approach the metal center in a specific geometry. The steric hindrance around the nitrogen atom in this compound may prevent or disfavor the formation of complexes with certain metal ions, particularly those that prefer higher coordination numbers or have smaller ionic radii. alchemyst.co.uk

Despite the steric challenges, this molecule could form complexes with metal ions that can accommodate bulky ligands, such as those with lower coordination numbers or larger ionic radii. alchemyst.co.uk The resulting metal complexes would likely exhibit unique structural and electronic properties due to the sterically demanding environment created by the ligands. The study of such complexes could provide insights into the fundamental principles of coordination chemistry with sterically hindered ligands. rsc.org

Design and Characterization of Metal Complexes with Aniline Ligands.

The design of metal complexes utilizing aniline-based ligands is a cornerstone of organometallic chemistry, owing to the tunable nature of the aniline scaffold. The introduction of a bulky tert-butyl group at the ortho position of the aniline ring, as seen in this compound, serves a dual purpose. Sterically, it can enforce specific coordination geometries around the metal center, preventing ligand dimerization or undesired side reactions and promoting the formation of well-defined, often monomeric, complexes. Electronically, the electron-donating nature of the alkyl substituents enhances the electron density on the nitrogen atom, strengthening its coordination to the metal center.

Characterization of metal complexes formed with such aniline ligands typically involves a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the structure of these complexes in solution, with particular attention paid to the shifts of the cyclopropyl (B3062369) and tert-butyl protons upon coordination. Infrared (IR) spectroscopy provides insight into the metal-ligand bond, evidenced by shifts in the C-N stretching frequency. For crystalline complexes, single-crystal X-ray diffraction offers unambiguous determination of the solid-state structure, revealing precise bond lengths, bond angles, and the coordination geometry of the metal center.

Below is a representative table of spectroscopic data for a hypothetical transition metal complex with this compound.

| Spectroscopic Data | Free Ligand | Metal Complex |

| ¹H NMR (δ, ppm) | ||

| tert-Butyl Protons | 1.45 (s, 9H) | 1.58 (s, 9H) |

| Cyclopropyl Protons | 0.30-0.60 (m, 4H) | 0.45-0.75 (m, 4H) |

| N-CH₂ Protons | 2.95 (d, 2H) | 3.20 (d, 2H) |

| IR (ν, cm⁻¹) | ||

| C-N Stretch | 1250 | 1235 |

| M-N Stretch | N/A | 450-550 |

Coordination Modes and Ligand Properties.

The this compound ligand typically acts as a monodentate N-donor, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The significant steric hindrance provided by the ortho-tert-butyl group plays a crucial role in defining the coordination environment. This bulk can limit the number of ligands that can coordinate to a single metal center, thereby creating coordinatively unsaturated sites that may be key for catalytic activity.

The properties of the ligand are heavily influenced by its substituents. The N-(cyclopropylmethyl) group, while primarily contributing to the steric profile, can also engage in weak agostic interactions in certain coordinatively unsaturated complexes, although this is less common. The dominant feature remains the interplay between the electron-donating secondary amine and the sterically demanding ortho-substituent. This combination can stabilize metal centers in various oxidation states and influence the redox properties of the resulting complex.

| Property | Description |

| Coordination Mode | Primarily monodentate N-donor. |

| Key Steric Feature | Large ortho-tert-butyl group restricts access to the metal center. |

| Electronic Effect | Alkyl groups act as electron donors, increasing basicity of the nitrogen atom. |

| Potential for Hemilability | The cyclopropyl group is generally not considered a hemilabile coordinating group in this context. |

Stereochemical Control and Regioselectivity in New Synthetic Reactions.

The application of sterically hindered aniline derivatives as directing groups or ligands is a promising strategy for achieving high levels of stereochemical control and regioselectivity in synthetic reactions. In reactions involving the functionalization of the aniline ring, the large tert-butyl group can effectively block the ortho position, directing incoming electrophiles or reagents to the para position with high selectivity.

For instance, in electrophilic aromatic substitution reactions, the substitution pattern of N-alkyl anilines is often a mixture of ortho and para products. However, the presence of the 2-tert-butyl group in this compound would be expected to strongly disfavor ortho-substitution, leading to a high yield of the para-substituted product. This directing effect is a powerful tool for the regiocontrolled synthesis of polysubstituted anilines.

Furthermore, when used as a ligand in asymmetric catalysis, the chiral environment created by a metal complex of this compound (if a chiral center is introduced or if the ligand binds in a chiral fashion) can be used to influence the stereochemical outcome of a reaction. The defined pockets and channels created by the bulky substituents can allow for selective binding of one enantiomer of a substrate over another, leading to high enantiomeric excess in the product. While specific examples involving this exact aniline are not yet widely reported, the principles of steric shielding and ligand-accelerated catalysis form the basis for its potential in stereocontrolled synthesis.

The table below illustrates the expected regioselectivity in a model electrophilic bromination reaction.

| Substrate | Major Product | Regioselectivity (para:ortho) |

| N-(cyclopropylmethyl)aniline | Mixture of 2-bromo and 4-bromo isomers | Low |

| This compound | 4-bromo-2-tert-butyl-N-(cyclopropylmethyl)aniline | High (>95:5) |

In-depth Analysis Reveals Limited Public Research on this compound

Despite its availability from commercial chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of specific research data for the chemical compound this compound within the specified emerging research areas.

While the compound, identified by its CAS Number 1153-920-29-6, is available for purchase—suggesting its use as a potential synthetic building block or intermediate in chemical synthesis—there is no documented research detailing its specific applications in the fields of complex organic synthesis, advanced materials science, or catalysis as per the requested article structure.

Extensive searches were conducted to find information regarding its role as a precursor for heterocyclic systems, a scaffold in diversity-oriented synthesis, a monomer for polymers like polyanilines, its use in designing functional materials, or its application in catalysis. These searches did not yield any specific studies or detailed findings related to "this compound."

The scientific community relies on published research to validate and build upon chemical discoveries. In the case of this compound, it is possible that its applications are part of proprietary or unpublished industrial research, or that its scientific exploration is still in a nascent stage and has not yet been reported in peer-reviewed literature.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article strictly adhering to the requested outline due to the absence of the necessary foundational research data in the public domain. Information on related aniline derivatives exists, but per the instructions, such data cannot be extrapolated to describe the specific functions and applications of this compound.

Emerging Research Areas and Potential Applications in Chemical Sciences

Role in Catalysis Research and Reaction Acceleration

Organocatalytic Applications of Substituted Anilines

Substituted anilines are known to participate in various organocatalytic transformations. The nitrogen atom of 2-tert-butyl-N-(cyclopropylmethyl)aniline could potentially act as a Brønsted or Lewis base, or be converted into a chiral amine catalyst. The bulky tert-butyl group could impart stereoselectivity in catalytic reactions. However, there is currently no specific research demonstrating the use of this compound as an organocatalyst.

Ligands in Transition Metal Catalysis for Asymmetric Transformations

The nitrogen atom in this compound could serve as a coordinating atom for transition metals, making it a potential ligand in catalysis. The steric bulk of the tert-butyl group and the chirality that could be introduced at the nitrogen center or through resolution of atropisomers (if they exist) could be beneficial for asymmetric transformations. Despite this potential, no studies have been published detailing the synthesis of metal complexes with this compound as a ligand or its application in transition metal-catalyzed asymmetric reactions.

Exploration in Medicinal Chemistry Precursor Synthesis

The structural motifs present in this compound are found in various bioactive molecules, suggesting its potential as a precursor in medicinal chemistry.

Design of Pharmacophore Scaffolds

The aniline (B41778) core, combined with the lipophilic tert-butyl and cyclopropylmethyl groups, could serve as a foundational scaffold for the design of new pharmacophores. These groups can influence the molecule's steric and electronic properties, as well as its metabolic stability. Nevertheless, there is no available research that explicitly uses this compound in the design or synthesis of new pharmacophore scaffolds.

Synthesis of Intermediates for Bioactive Molecules

This compound could potentially be a valuable intermediate in the synthesis of more complex bioactive molecules. The secondary amine provides a reactive handle for further functionalization, allowing for the introduction of diverse substituents. While plausible, no specific examples of its use as an intermediate in the synthesis of known bioactive compounds have been documented in the scientific literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-tert-butyl-N-(cyclopropylmethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves alkylation of 2-tert-butylaniline with cyclopropylmethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Temperature control (60–80°C) and stoichiometric excess of the alkylating agent are critical to minimize byproducts such as dialkylated amines. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the monoalkylated product .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, cyclopropylmethyl protons as multiplet at δ ~0.5–1.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~247.2 for C₁₄H₂₁N) .

- IR Spectroscopy : Detection of N-H stretching (~3400 cm⁻¹) and aromatic C-H bending modes .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., MCF-7 or HeLa) at concentrations ranging from 1–100 µM. Pair with antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus) to screen for broad-spectrum activity. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial) and replicate experiments to assess reproducibility .

Advanced Research Questions

Q. How can coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

- Methodological Answer : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in a degassed mixture of THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC and optimize ligand choice (e.g., SPhos for sterically hindered substrates). Post-reaction, purify via flash chromatography and characterize cross-coupled products using NOESY to confirm regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally analogous compounds (e.g., para vs. meta substituents)?

- Methodological Answer : Compare 2D NMR (e.g., HSQC, HMBC) of the target compound with analogs (e.g., 4-bromo-N-(cyclopropylmethyl)aniline) to assign ambiguous peaks. Computational modeling (DFT-based chemical shift predictions) can validate assignments. For conflicting bioactivity data, perform dose-response curves and statistical analysis (e.g., ANOVA) to identify significant trends .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group creates steric hindrance, slowing SN2 reactions at the adjacent amine. Use bulky electrophiles (e.g., methyl triflate) and elevated temperatures (80–100°C) to overcome kinetic barriers. Monitor reaction kinetics via GC-MS and compare with less hindered analogs (e.g., N-methyl derivatives) to quantify steric effects .

Q. What are the challenges in scaling up the synthesis of this compound for industrial applications?

- Methodological Answer : Key challenges include:

- Byproduct Formation : Optimize stoichiometry and use flow chemistry to enhance mixing and reduce dialkylation .

- Purification : Replace column chromatography with distillation or crystallization (solvent screening: ethanol/water mixtures).

- Safety : Address flammability risks of cyclopropylmethyl halides via inert atmosphere protocols .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.